ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate
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Overview
Description
Ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, an acetyl group, and a dimethylamino group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate typically involves the following steps:
Formation of the Conjugated Diene System: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are used as starting materials.
Introduction of the Dimethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with dimethylamine.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the conjugated diene system, resulting in the formation of saturated derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system and the dimethylamino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate
- Ethyl (2Z,4E)-2-cyano-5-(dimethylamino)penta-2,4-dienoate
Uniqueness
Ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-15-11(14)10(9(2)13)7-6-8-12(3)4/h6-8H,5H2,1-4H3/b8-6+,10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJHRQWIUWJINF-ZPNWEIAESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C)C)/C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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